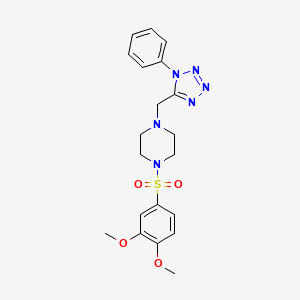![molecular formula C7H9BrO2 B2520264 Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate CAS No. 83249-14-3](/img/structure/B2520264.png)
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C7H9BrO2. It is known for its unique bicyclic structure, which consists of a three-membered ring fused to a five-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of bicyclo[1.1.1]pentane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[1.1.1]pentane-1-carboxylate derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone), and controlled temperatures.
Major Products
Substitution: Various substituted bicyclo[1.1.1]pentane-1-carboxylate derivatives.
Reduction: Bicyclo[1.1.1]pentane-1-carboxylate derivatives.
Oxidation: Carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with specific enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
IUPAC Name |
methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVTCOIYSLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)
![6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2520192.png)
![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)
![4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B2520203.png)
